molecular formula C21H21ClN4O3S B2930191 N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-20-5

N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2930191
CAS No.: 1021266-20-5
M. Wt: 444.93
InChI Key: QQWXMOCFBKWTFC-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-Chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. With a molecular formula of C21H21ClN4O3S and a molecular weight of 444.5 g/mol, this compound features a complex structure that incorporates a 2-chlorophenyl-piperazine moiety linked to a furan-2-carboxamide group via a thiazole-propyl connector . This structural motif, particularly the arylpiperazine component, is commonly found in compounds designed to target central nervous system (CNS) receptors . Specifically, structurally related analogues featuring a piperazine subunit have been investigated as novel dopamine receptor ligands . Research on similar compounds has demonstrated high binding affinity and selectivity for dopamine receptor subtypes, such as the D3 and D4 receptors, making them valuable chemical tools for studying the pathophysiology and treatment of neuropsychiatric disorders and substance abuse . The presence of the thiazole and furan rings may further influence the compound's physicochemical properties, such as lipophilicity, and its interactions with biological targets . Researchers can utilize this compound as a key intermediate or reference standard in the design and development of novel therapeutic agents. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXMOCFBKWTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound shares structural and functional similarities with urea-based derivatives and piperazine-thiazole hybrids reported in the literature. Below is a detailed comparison based on the evidence provided:

Structural Analogues from Urea-Based Series

and describe urea derivatives with thiazole-piperazine backbones, which differ from the target compound’s furan carboxamide group. Key distinctions include:

  • Substituent Variation : The target compound replaces the urea linker (e.g., –NH–CO–NH–) with a furan-2-carboxamide group (–CONH–). This modification likely alters hydrogen-bonding patterns and bioavailability.
  • Aryl Group Diversity : The 2-chlorophenyl group on the piperazine ring is analogous to substituents in compounds like 1f (2-hydroxy-5-methoxybenzylidene) and 11c (3-chloro-4-fluorophenyl), but its electronic and steric effects may influence receptor binding selectivity .

Table 1: Comparison of Selected Urea Analogues and the Target Compound

Compound ID Core Structure Key Substituents Yield (%) ESI-MS [M+H]+
Target Compound Thiazole-furanamide 2-Chlorophenylpiperazine N/A N/A
1f Thiazole-urea 2-Hydroxy-5-methoxybenzylidene 70.7 667.9
11c Thiazole-urea 3-Chloro-4-fluorophenyl 88.9 518.1
11k Thiazole-urea 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2
Piperazine-Thiazole Hybrids

Piperazine-thiazole hybrids are well-documented in receptor modulation. For example:

  • SR27417 (from ): A thiazole-piperazine derivative with a triisopropylphenyl group, acting as a platelet-activating factor (PAF) antagonist. The target compound’s 2-chlorophenyl group may confer similar receptor affinity but with distinct steric constraints .
  • N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride (): This compound shares the furan carboxamide and piperazine-thiazole backbone but incorporates a methoxybenzothiazole group instead of a chlorophenyl substituent. The absence of a chlorophenyl moiety may reduce lipophilicity compared to the target compound .
Pharmacological Implications
  • Receptor Selectivity : The 2-chlorophenyl group in the target compound may enhance affinity for serotonin or dopamine receptors, as seen in related piperazine derivatives. Urea analogues (e.g., 11m , 11k ) with trifluoromethyl or chloro groups exhibit high yields and molecular weights, suggesting metabolic stability, but their urea linkers may limit membrane permeability compared to the carboxamide group .
  • Synthetic Feasibility : The target compound’s synthesis could face challenges similar to those of urea derivatives (e.g., moderate yields of 70–88% in –2), depending on the reactivity of the furan carboxamide intermediate.

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